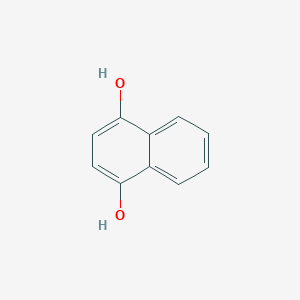![molecular formula C26H28N2O10 B165302 [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate CAS No. 138847-00-4](/img/structure/B165302.png)
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate: is a synthetic compound with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate can be synthesized through a series of chemical reactions involving the coupling of hydrogenation and dehydrogenation processes. One common method involves the catalytic coupling of 1,5-pentanediol dehydrogenation and ethyl levulinate hydrogenation using cheap copper catalysts. This method achieves high yields (>98%) without the use of any solvent and consumption of hydrogen .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts based on metals and metal oxides. These catalysts are more promising for practical applications due to their high productivity and efficiency .
化学反应分析
Types of Reactions: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using hydrogen donors or other reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas or metal hydrides are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
作用机制
The mechanism by which [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in ring-opening polymerization reactions, the compound acts as a monomer that reacts with catalysts to form polymers. The activation reaction between the monomer and catalyst is the rate-determining step, followed by the rapid reaction of the activated monomer with the end hydroxyl in the polymer chain .
相似化合物的比较
γ-Valerolactone (GVL): A platform molecule used as an intermediate for the synthesis of chemical compounds with high added value.
δ-Valerolactone (DVL): Similar to GVL, it is used in various industrial applications and can be synthesized through environmentally friendly methods.
Uniqueness: [5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate stands out due to its unique structure and versatile applications across multiple fields. Its ability to undergo various chemical reactions and its environmentally safe properties make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
138847-00-4 |
|---|---|
分子式 |
C26H28N2O10 |
分子量 |
528.5 g/mol |
IUPAC 名称 |
[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C26H28N2O10/c1-15(13-36-14-18-7-5-4-6-8-18)23-17(3)24(22(9-16(2)29)26(31)37-23)38-25(30)19-10-20(27(32)33)12-21(11-19)28(34)35/h4-8,10-12,15,17,22-24H,9,13-14H2,1-3H3 |
InChI 键 |
QFCHHSMYAFEZCK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1C(C(C(=O)OC1C(C)COCC2=CC=CC=C2)CC(=O)C)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
2,4,6-trideoxy-4,6-dimethyl-2-(2-oxopropyl)-7-O-(phenylmethyl)-glycero-manno-heptono-1,5-lactone 3-(3,5-dinitrobenzoate) DOPPM-valerolactone diNO2Ph |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)






![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)






